molecular formula C12H18BNO4 B577908 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate CAS No. 1256360-05-0

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

Cat. No. B577908
CAS RN: 1256360-05-0
M. Wt: 251.089
InChI Key: FNMWLYSIZPLKPU-UHFFFAOYSA-N
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Description

“Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate” is a chemical compound with the molecular formula C14H19BO4 . It is related to 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C14H19BO4 . The structure is often refined using full-matrix least-squares procedures on F2 for all data .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . The melting point ranges from 93.0 to 97.0 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been synthesized and characterized, highlighting their importance as boric acid ester intermediates. These compounds were obtained through a three-step substitution reaction. Their structures were confirmed using various spectroscopic methods, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Additionally, their molecular structures were calculated using density functional theory (DFT) and compared with X-ray diffraction values, showing consistency between the calculated and experimental structures. The research also delved into the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (P.-Y. Huang et al., 2021).

Applications in Polymer Synthesis

The compound has been used in the synthesis of deeply colored polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units. These polymers were synthesized via palladium-catalyzed polycondensation and exhibited solubility in common organic solvents. They displayed molecular weights between 3.5 and 22 kDa, showcasing potential applications in materials science, particularly for optoelectronic devices due to their unique coloration and solubility properties (Irina Welterlich et al., 2012).

Conformational Analysis

Another study focused on the synthesis, crystal structure, and vibrational properties of related compounds. These were synthesized and their structures characterized by spectroscopy. Single crystals confirmed by X-ray diffraction, and the molecular crystal structures were optimized based on DFT calculations. The analysis indicated that the molecular structure optimized by DFT was consistent with the crystal structure determined by X-ray single crystal diffraction, further underscoring the role of these compounds in facilitating advanced materials characterization (Qing-mei Wu et al., 2021).

Luminescent Polymers

Research into highly luminescent conjugated polymers prepared via Suzuki coupling highlighted the use of compounds containing tetramethyl-1,3,2-dioxaborolan units. These polymers exhibited brilliant red colors and were soluble in dichloromethane, chloroform, and tetrahydrofuran, suggesting their potential in the development of new luminescent materials (Yu Zhu et al., 2007).

properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-7-14(8-9)10(15)16-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMWLYSIZPLKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682326
Record name Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

CAS RN

1256360-05-0
Record name 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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